
N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride, also known as FMIQSA, is a chemical compound that is extensively used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC) that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
Anticancer Activity
Sulfonamide derivatives, including those similar to N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride, have been explored for their potential in cancer treatment. For instance, Ghorab et al. (2015) studied various sulfonamide derivatives for their in vitro anticancer activity against breast and colon cancer cell lines, finding certain compounds to exhibit significant potency (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial Activities
Research by Dixit et al. (2010) involved the synthesis of sulfonamide derivatives and their subsequent testing for antimicrobial activities. Their findings indicate a significant increase in antimicrobial and antifungal activities compared to the parent compounds (Dixit, Vanparia, Patel, Jagani, Doshi, & Dixit, 2010).
Novel Antitumor Agents
Huang, Lin, and Huang (2001) designed sulfonamide derivatives as antitumor agents with low toxicity. Their study resulted in the synthesis of several compounds showing promising antitumor activity and lower toxicity, suggesting potential therapeutic applications (Huang, Lin, & Huang, 2001).
Structural and Binding Characteristics
Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, closely related to the compound . Their research involved studying the crystal structure and fluorescence properties of these compounds, which can contribute to understanding their potential in various applications (Karmakar, Sarma, & Baruah, 2007).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S.ClH/c1-23(13-19(24)22-11-14-5-7-16(20)8-6-14)27(25,26)18-4-2-3-15-12-21-10-9-17(15)18;/h2-10,12H,11,13H2,1H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIMOPZOCKZLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

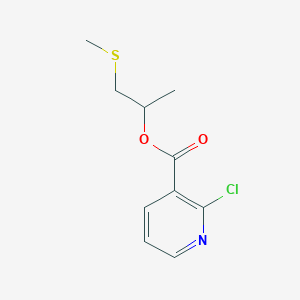
![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2628864.png)
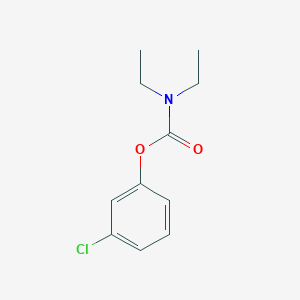
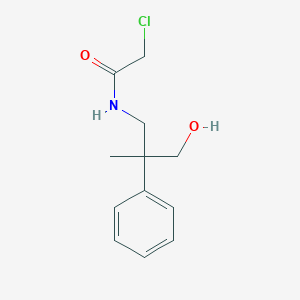
![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)
![N-phenyl-N-[4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2628869.png)
![Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/structure/B2628871.png)
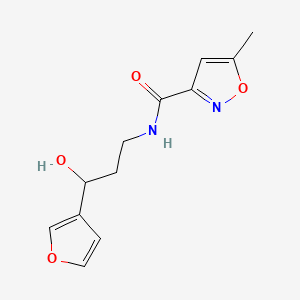
![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2628873.png)

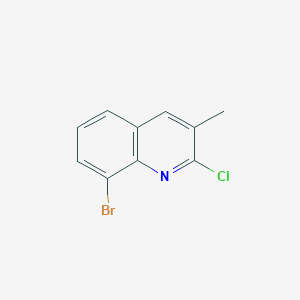

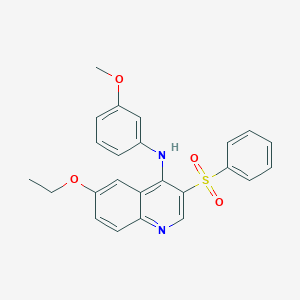
![1-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2628884.png)